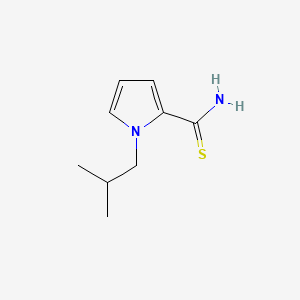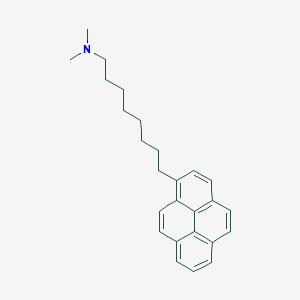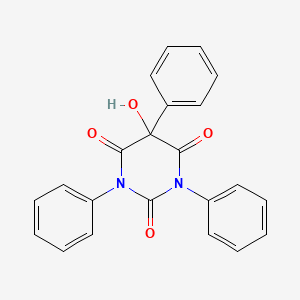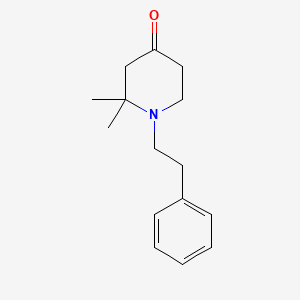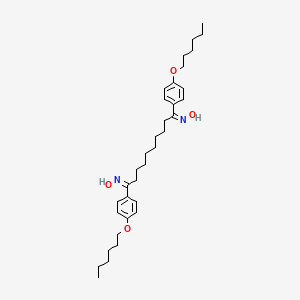
1,10-Decanedione, 1,10-bis(4-(hexyloxy)phenyl)-, dioxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,10-Decanedione, 1,10-bis(4-(hexyloxy)phenyl)-, dioxime is a complex organic compound with the molecular formula C34H52N2O4 It is characterized by the presence of two oxime groups and two hexyloxyphenyl groups attached to a decanedione backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,10-Decanedione, 1,10-bis(4-(hexyloxy)phenyl)-, dioxime typically involves the reaction of 1,10-decanedione with 4-(hexyloxy)benzaldehyde in the presence of hydroxylamine hydrochloride. The reaction is carried out under controlled conditions to ensure the formation of the desired dioxime product. The reaction conditions often include:
- Solvent: Ethanol or methanol
- Temperature: 60-80°C
- Reaction time: 12-24 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
1,10-Decanedione, 1,10-bis(4-(hexyloxy)phenyl)-, dioxime undergoes various chemical reactions, including:
Oxidation: The oxime groups can be oxidized to form nitroso compounds.
Reduction: The oxime groups can be reduced to amines.
Substitution: The hexyloxyphenyl groups can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted hexyloxyphenyl derivatives.
Aplicaciones Científicas De Investigación
1,10-Decanedione, 1,10-bis(4-(hexyloxy)phenyl)-, dioxime has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of 1,10-Decanedione, 1,10-bis(4-(hexyloxy)phenyl)-, dioxime involves its interaction with specific molecular targets. The oxime groups can form hydrogen bonds with active sites of enzymes, leading to inhibition of enzyme activity. Additionally, the hexyloxyphenyl groups can interact with hydrophobic pockets in proteins, enhancing the binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 1,10-Decanedione, 1,10-bis(4-methoxyphenyl)-, dioxime
- 1,10-Decanedione, 1,10-bis(4-ethoxyphenyl)-, dioxime
- 1,10-Decanedione, 1,10-bis(4-butoxyphenyl)-, dioxime
Uniqueness
1,10-Decanedione, 1,10-bis(4-(hexyloxy)phenyl)-, dioxime is unique due to the presence of hexyloxy groups, which enhance its hydrophobicity and influence its chemical reactivity and biological activity. This compound’s specific structure allows for unique interactions with molecular targets, making it a valuable compound for various applications.
Propiedades
Número CAS |
104192-30-5 |
|---|---|
Fórmula molecular |
C34H52N2O4 |
Peso molecular |
552.8 g/mol |
Nombre IUPAC |
(NZ)-N-[(10Z)-1,10-bis(4-hexoxyphenyl)-10-hydroxyiminodecylidene]hydroxylamine |
InChI |
InChI=1S/C34H52N2O4/c1-3-5-7-15-27-39-31-23-19-29(20-24-31)33(35-37)17-13-11-9-10-12-14-18-34(36-38)30-21-25-32(26-22-30)40-28-16-8-6-4-2/h19-26,37-38H,3-18,27-28H2,1-2H3/b35-33-,36-34- |
Clave InChI |
BWAPCYTWDFJIQW-SGRXOXICSA-N |
SMILES isomérico |
CCCCCCOC1=CC=C(C=C1)/C(=N\O)/CCCCCCCC/C(=N/O)/C2=CC=C(C=C2)OCCCCCC |
SMILES canónico |
CCCCCCOC1=CC=C(C=C1)C(=NO)CCCCCCCCC(=NO)C2=CC=C(C=C2)OCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(Methoxymethoxy)butyl]oxirane](/img/structure/B14343323.png)
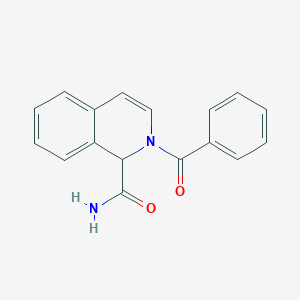

![2-({4-Methoxy-2-[(thiophen-2-yl)methyl]phenoxy}methyl)morpholine](/img/structure/B14343342.png)
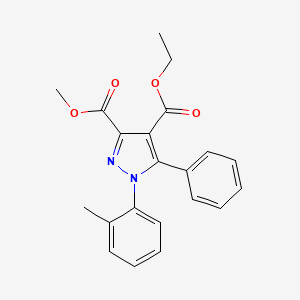
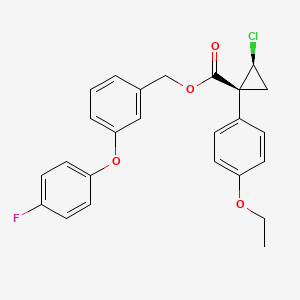
![2-[(6-Chloro-9H-purin-9-yl)methoxy]-2-(hydroxymethyl)propane-1,3-diol](/img/structure/B14343365.png)
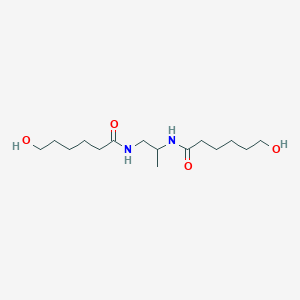
![Ethyl 4-{[bis(2-chloroethyl)carbamoyl]amino}benzoate](/img/structure/B14343381.png)
